molecular formula C19H21NO5S B11055911 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate

4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate

Cat. No.: B11055911
M. Wt: 375.4 g/mol
InChI Key: DLWBHCSKSHMPHK-UHFFFAOYSA-N
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Description

4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate typically involves multiple steps. One common method includes the acetylation of 4-aminophenyl acetate followed by sulfonylation with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The acetyl group can also participate in acetylation reactions, affecting the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate is unique due to the specific arrangement of methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions with biological targets. This unique structure can result in distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

[4-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C19H21NO5S/c1-12-10-14(3)19(11-13(12)2)26(23,24)20(15(4)21)17-6-8-18(9-7-17)25-16(5)22/h6-11H,1-5H3

InChI Key

DLWBHCSKSHMPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C

Origin of Product

United States

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